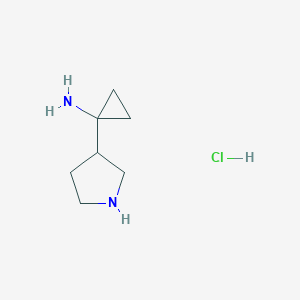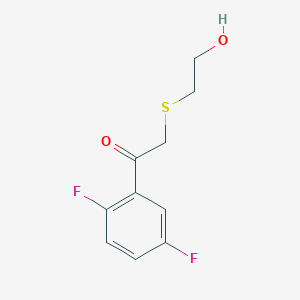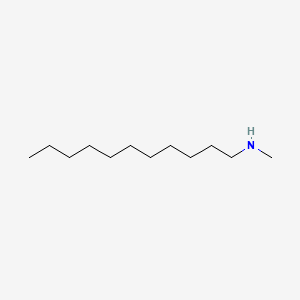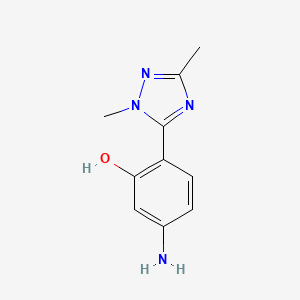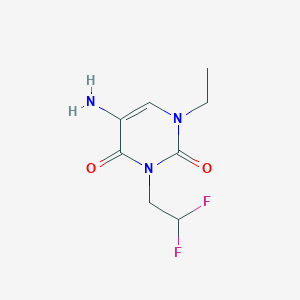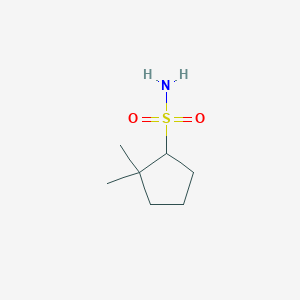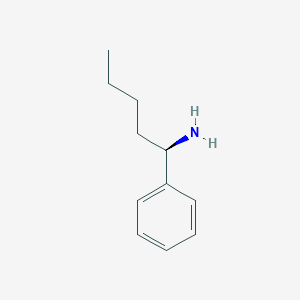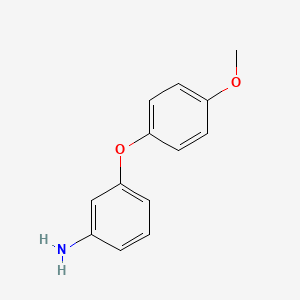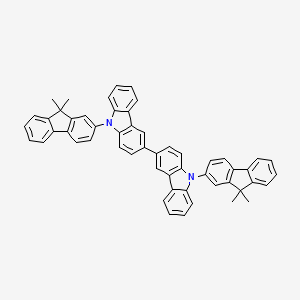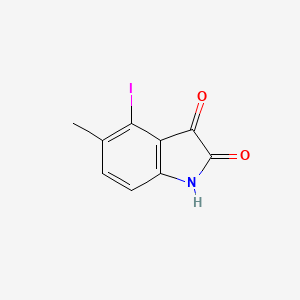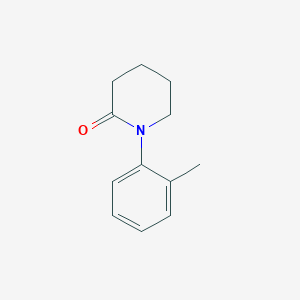
Propanal, 3-(2-naphthalenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanal, 3-(2-naphthalenylthio)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a propanal group attached to a naphthalenylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 3-(2-naphthalenylthio)- typically involves the reaction of propanal with a naphthalenylthio derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the naphthalenylthio group to the carbonyl carbon of propanal. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods
While specific industrial production methods for Propanal, 3-(2-naphthalenylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propanal, 3-(2-naphthalenylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The naphthalenylthio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of 3-(2-naphthalenylthio)propanoic acid.
Reduction: Formation of 3-(2-naphthalenylthio)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propanal, 3-(2-naphthalenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanal, 3-(2-naphthalenylthio)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The naphthalenylthio moiety may also interact with hydrophobic regions of biomolecules, influencing their structure and activity.
Comparison with Similar Compounds
Similar Compounds
Propanal: A simple aldehyde with a similar structure but lacking the naphthalenylthio group.
3-(2-Naphthalenylthio)propanol: A reduced form of Propanal, 3-(2-naphthalenylthio)-.
3-(2-Naphthalenylthio)propanoic acid: An oxidized form of Propanal, 3-(2-naphthalenylthio)-.
Uniqueness
Propanal, 3-(2-naphthalenylthio)- is unique due to the presence of both an aldehyde group and a naphthalenylthio moiety
Properties
CAS No. |
100752-53-2 |
|---|---|
Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
3-naphthalen-2-ylsulfanylpropanal |
InChI |
InChI=1S/C13H12OS/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-8,10H,3,9H2 |
InChI Key |
QOPISSWQXXHKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
